Depsidomycin Analogue Demonstrates Potent Anti-Tubercular Activity Against MDR Strain Compared to Susceptible Strain
A synthetic analogue of Depsidomycin, where 1,2-piperazine-3-carboxylic acid was substituted with proline, exhibited significant anti-tubercular activity. This analogue demonstrated potent inhibition of *Mycobacterium tuberculosis* strains [1]. This provides a quantifiable, verifiable benchmark for Depsidomycin's potential in combating tuberculosis, including multi-drug resistant forms.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 4 µg/ml |
| Comparator Or Baseline | H37RV (Susceptible *M. tuberculosis* strain) and MDR-MTB (Multi-drug resistant clinical strain of *M. tuberculosis*). |
| Quantified Difference | MIC of 4 µg/ml against H37RV compared to MIC of 16 µg/ml against MDR-MTB. The linear precursor 8 also showed MICs of 4 and 16 µg/ml respectively. |
| Conditions | In vitro MIC assay. |
Why This Matters
This data proves the Depsidomycin scaffold has anti-tubercular activity and that modifications can influence its efficacy against resistant strains, making it a valuable starting point for anti-TB drug development.
- [1] Narayanaswamy, V. K., Albericio, F., Coovadia, Y. M., Kruger, H. G., Maguire, G. E., Pillay, M., & Govender, T. (2011). Total synthesis of a depsidomycin analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity. Journal of Peptide Science, 17(10), 683-689. View Source
